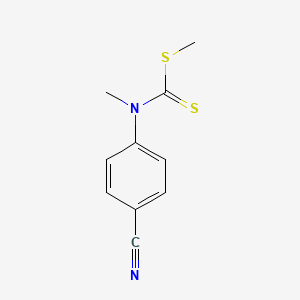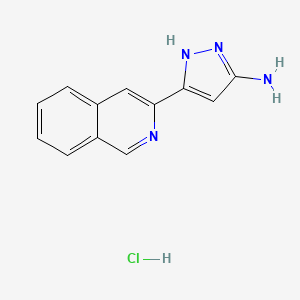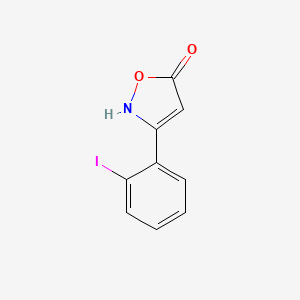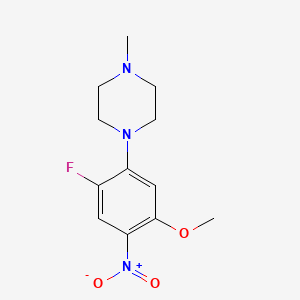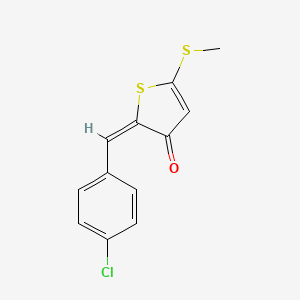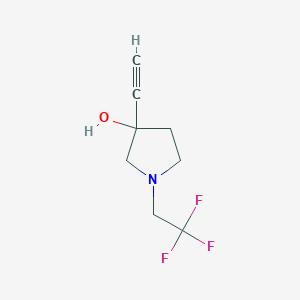
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is a chemical compound with the empirical formula C18H13F27Sn. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to chemical reactions . This compound is used in various scientific and industrial applications, particularly in fields requiring high chemical resistance and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane can be synthesized through several methods. One common approach involves the reaction of nonafluorohexyl iodide with tin hydride under controlled conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure purity and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require catalysts and specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while substitution reactions can produce a variety of fluorinated organic compounds .
Wissenschaftliche Forschungsanwendungen
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, coatings, and electronics.
Wirkmechanismus
The mechanism of action of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane involves its interaction with various molecular targets. The fluorine atoms provide high electronegativity, which can influence the compound’s reactivity and interaction with other molecules. This compound can act as a catalyst or reactant in various chemical processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane: Similar in structure but contains an allyl group instead of a hydrogen atom.
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide: Contains a bromine atom instead of a hydrogen atom.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments .
Eigenschaften
CAS-Nummer |
240497-26-1 |
|---|---|
Molekularformel |
C18H13F27Sn |
Molekulargewicht |
861.0 g/mol |
IUPAC-Name |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane |
InChI |
InChI=1S/3C6H4F9.Sn.H/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;;/h3*1-2H2;; |
InChI-Schlüssel |
IXGCTPQSODDMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[SnH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



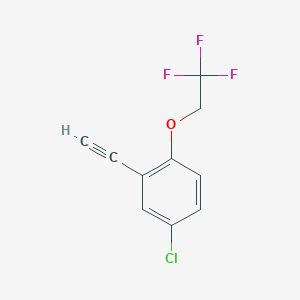
![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

